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Compound of Interest

Compound Name: Ofloxacin-d8 (hydrochloride)

Cat. No.: B12423983 Get Quote

Executive Summary
Ofloxacin-d8 Hydrochloride is the stable isotope-labeled analog of the fluoroquinolone antibiotic

Ofloxacin.[1] It serves as a critical Internal Standard (IS) in quantitative bioanalysis (LC-

MS/MS), specifically designed to eliminate ionization variability caused by matrix effects in

complex biological fluids (plasma, urine, tissue).

This guide provides a comprehensive structural breakdown, physicochemical properties, and a

validated workflow for utilizing Ofloxacin-d8 HCl in drug development and pharmacokinetic (PK)

studies.

Chemical Identity & Structural Analysis[2]
The "d8" designation refers to the substitution of eight hydrogen atoms (

) with deuterium (

) on the piperazine moiety. This modification increases the molecular weight while retaining the
chromatographic behavior of the parent compound.

Key Chemical Data[3][4]
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Parameter Specification

Chemical Name Ofloxacin-d8 Hydrochloride

IUPAC Name

9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl-

2,2,3,3,5,5,6,6-d8)-7-oxo-2,3-dihydro-7H-

[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

hydrochloride

CAS Number (Free Base)
1219170-21-4 (Note: The HCl salt is often

referenced by this CAS with "HCl" appended)

Molecular Formula (Salt)

Molecular Weight (Salt) 405.88 g/mol

Molecular Weight (Free Base) 369.42 g/mol

Isotopic Purity
Typically

deuterated forms

Appearance Pale yellow to white solid

Structural Topology & Deuterium Positioning
Unlike simple methyl-deuterated standards (e.g., d3), Ofloxacin-d8 typically features a fully

deuterated piperazine ring. This positioning is strategic: it avoids metabolic "soft spots" (like the

N-methyl group which can be demethylated), ensuring the IS tracks the parent drug through

extraction without undergoing rapid metabolic exchange.

Figure 1: Structural Logic of Ofloxacin-d8 The following diagram illustrates the modular

structure, highlighting the stable fluoroquinolone core and the deuterated piperazine ring

responsible for the mass shift.
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Structural Significance

Fluoroquinolone Core
(Tricyclic Ring System) C-10 PositionAttachment

Piperazine Ring
(FULLY DEUTERATED d8)

8 x Deuterium Atoms

Covalent Bond N-Methyl Group
(Unlabeled)

N-4 Attachment

The d8-labeling on the piperazine ring
provides a +8 Da mass shift,

preventing signal overlap with the parent drug.

Click to download full resolution via product page

Caption: Structural topology showing the specific location of the deuterium labels on the

piperazine ring, ensuring metabolic stability and mass differentiation.[1][2][3][4][5]

Physicochemical Properties & Handling[3][5]
Understanding the physical limits of Ofloxacin-d8 HCl is vital for preventing precipitation in LC

lines and ensuring accurate stock preparation.

Solubility:

Primary Solvent: Dimethyl Sulfoxide (DMSO). The HCl salt is highly soluble in DMSO (up

to ~10-20 mg/mL).

Secondary Solvents: Slightly soluble in Methanol and Water.

Expert Tip: Do not attempt to dissolve the solid directly in 100% Acetonitrile, as the salt

form may precipitate or dissolve poorly, leading to inaccurate stock concentrations.

Stability:

Photosensitivity: Like all fluoroquinolones, Ofloxacin is light-sensitive. Degradation occurs

upon exposure to UV light.

Storage: Store solid powder at -20°C, protected from light and moisture (desiccated).
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Solution Stability: Stock solutions in DMSO are stable for months at -20°C; however,

working dilutions in aqueous buffers should be prepared fresh or verified weekly.

Bioanalytical Application: The "Why"
In LC-MS/MS analysis, Ofloxacin-d8 HCl is used to correct for Matrix Effects (ion

suppression/enhancement).

Mechanism of Action
Co-Elution: The d8-analog has nearly identical physicochemical properties (pKa, logP) to

Ofloxacin. Therefore, it co-elutes (or elutes very close) to the analyte in Reverse Phase

Chromatography.

Ionization Tracking: Because it elutes at the same time, it experiences the exact same matrix

environment (phospholipids, salts) in the electrospray ionization (ESI) source.

Normalization: Any suppression of the Ofloxacin signal is mirrored by the Ofloxacin-d8

signal. The ratio of Area(Analyte) / Area(IS) remains constant, yielding accurate

quantification.

Mass Shift Calculation
Parent Ofloxacin

: m/z ~362.15

Ofloxacin-d8

: m/z ~370.20

Significance: The +8 Da shift is sufficient to avoid Isotopic Overlap. Natural isotopes (C13) of

the parent drug contribute to M+1 and M+2, but negligible signal exists at M+8, ensuring a

"clean" channel for the Internal Standard.

Experimental Protocol: Standard Preparation
Objective: Prepare a primary stock solution of Ofloxacin-d8 HCl at 1.0 mg/mL (free base

equivalent).
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Calculation Logic
Since the commercial product is the HCl salt, you must account for the salt correction factor

(SCF) to normalize to the free base concentration.

To prepare 10 mL of 1.0 mg/mL (free base) stock:

Step-by-Step Workflow

1. Weighing
Weigh ~1.1 mg of Ofloxacin-d8 HCl

(Record exact mass)

2. Dissolution
Add DMSO to dissolve completely.

(Vortex 1 min)

 Solubilization

3. Dilution
Dilute with 50:50 MeOH:Water
to reach target concentration.

 Stock Prep

4. Spiking Solution
Dilute further to ~500 ng/mL

in sample matrix or crash solvent.

 Working Std

Click to download full resolution via product page

Caption: Preparation workflow ensuring solubility and accurate concentration targeting.
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LC-MS/MS Transitions (Example)
Ionization Mode: ESI Positive (

)

Precursor Ion: 370.2 m/z

Product Ions:

Quantifier: 261.1 m/z (Loss of deuterated piperazine ring fragment)

Qualifier: 326.2 m/z (Decarboxylation)

Quality Control & Troubleshooting
Deuterium Isotope Effect
While rare in large molecules, heavy isotopes can sometimes cause a slight shift in retention

time (usually eluting slightly earlier than the non-deuterated parent).

Check: Ensure the retention time shift is

minutes. If the shift is too large, the IS may not effectively compensate for matrix effects
occurring at the exact elution time of the parent.

Signal Contribution (Crosstalk)
Interference Check A: Inject Pure Ofloxacin-d8. Monitor the Parent Ofloxacin channel

(362.15). Signal should be

of the LLOQ.

Interference Check B: Inject High Concentration Parent Ofloxacin. Monitor the IS channel

(370.20). Signal should be negligible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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